(+)-Tamsulosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Management of Lower Urinary Tract Symptoms (LUTS):

The primary application of (+)-Tamsulosin in scientific research lies in its investigation for managing Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH) []. BPH is a non-cancerous enlargement of the prostate gland, commonly affecting older men. LUTS associated with BPH include:

- Difficulty initiating urination

- Hesitation

- Intermittent flow

- Feeling of incomplete bladder emptying

- Urgency and frequency

Numerous studies have demonstrated the efficacy of (+)-Tamsulosin in improving LUTS and urinary flow rate in men with BPH [, , ]. These studies compared the effects of (+)-Tamsulosin with placebo and found significant improvements in symptom scores and peak urinary flow rate in the (+)-Tamsulosin group compared to the placebo group.

Long-Term Use and Safety:

Research also explores the long-term safety and efficacy of (+)-Tamsulosin for BPH management. Studies have shown that the positive effects of (+)-Tamsulosin on LUTS and urinary flow are sustained for up to 6 years []. Additionally, these studies report a good safety profile for (+)-Tamsulosin, with no significant changes in blood pressure or pulse rate observed [, ].

Other Potential Applications:

While BPH management remains the primary research focus, there is ongoing investigation into the potential applications of (+)-Tamsulosin for other conditions. These include:

- Neurogenic bladder dysfunction: Early research suggests (+)-Tamsulosin may improve bladder emptying in patients with neurogenic bladder dysfunction [].

- Raynaud's phenomenon: Some studies suggest (+)-Tamsulosin might be beneficial in treating Raynaud's phenomenon, a condition causing fingers and toes to become numb and discolored in response to cold.

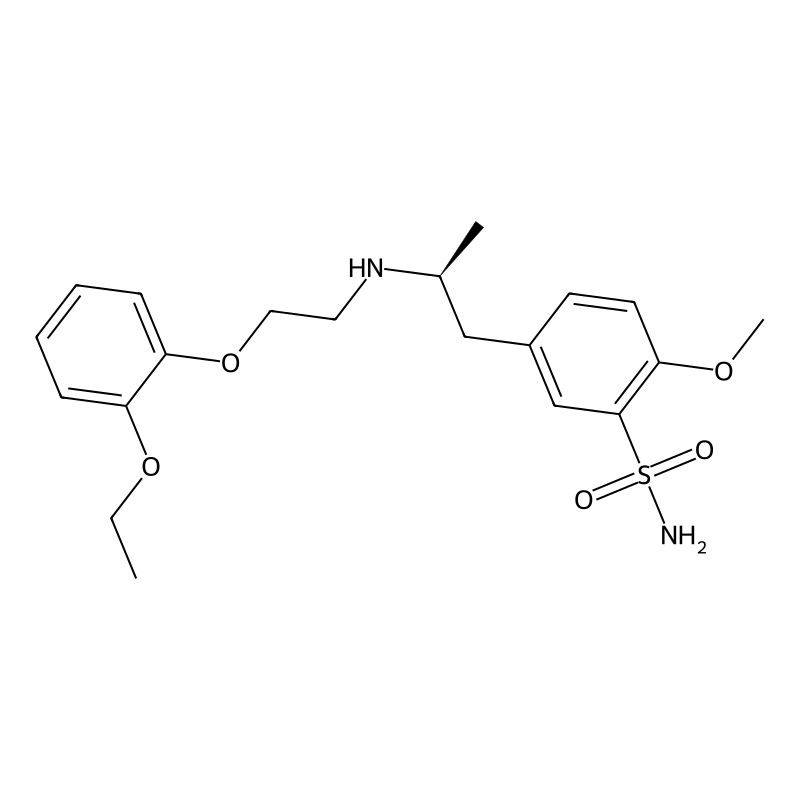

(+)-Tamsulosin is a selective antagonist of the alpha-1 adrenergic receptors, primarily targeting the alpha-1A and alpha-1B subtypes. It is widely utilized in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate that leads to urinary difficulties. The compound is known for its ability to relax smooth muscles in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms associated with this condition. Tamsulosin is marketed under various trade names, including Flomax, and is administered orally.

The chemical structure of (+)-Tamsulosin can be represented by the formula CHNOS, with a molar mass of approximately 408.51 g/mol. Its IUPAC name is (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide .

(+)-Tamsulosin is generally well-tolerated, but side effects like dizziness and hypotension (low blood pressure) can occur. It's crucial to consult a healthcare professional before using this medication, especially if you have certain medical conditions or are taking other medications.

Data on Toxicity:

- Oral LD50 (median lethal dose) in rats: >2000 mg/kg

Safety Precautions:

- (+)-Tamsulosin can cause dizziness, so caution is advised when driving or operating machinery.

- It may lower blood pressure, so use with caution if taking other blood pressure medications.

- (+)-Tamsulosin can cause a rare condition called Flomax Iris Floppy Syndrome (FIFS) during cataract surgery. Inform your ophthalmologist if you are taking this medication.

(+)-Tamsulosin exhibits its therapeutic effects by selectively blocking alpha-1 adrenergic receptors, which are involved in smooth muscle contraction in the prostate and bladder. By inhibiting these receptors, Tamsulosin leads to relaxation of these muscles, facilitating easier urination. Clinical studies have demonstrated its efficacy in alleviating symptoms of benign prostatic hyperplasia and aiding in the passage of kidney stones . Common side effects include dizziness, headache, and potential cardiovascular effects such as orthostatic hypotension.

The synthesis of (+)-Tamsulosin can be achieved through various methods:

- Condensation Reaction: The initial step involves reacting benzene sulfonamide with bromo-ether in an aprotic polar solvent (e.g., acetonitrile or dimethyl sulfoxide) in the presence of an acid-binding agent like potassium hydroxide. This reaction typically occurs at elevated temperatures (40–150 °C) over several hours .

- Hydrogenation: The resulting intermediate undergoes hydrogenation under pressure with a suitable catalyst to produce the R-Tamsulosin free base .

- Salt Formation: Finally, the free base is converted into Tamsulosin hydrochloride by reacting it with hydrochloric acid in an organic solvent .

These methods emphasize efficiency and yield improvements over traditional synthesis routes.

(+)-Tamsulosin is primarily used for:

- Treatment of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with prostate enlargement.

- Management of Kidney Stones: It aids in facilitating the passage of larger kidney stones by relaxing ureteral muscles.

- Chronic Prostatitis Treatment: It may also be prescribed for chronic prostatitis symptoms .

(+)-Tamsulosin has been studied for its interactions with various drugs and biological systems. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. These metabolic pathways lead to several metabolites that may influence its pharmacological effects and interactions with other medications. Notably, caution is advised when co-administering Tamsulosin with other drugs that are substrates or inhibitors of these cytochrome P450 enzymes due to potential alterations in drug metabolism and efficacy .

Several compounds share structural or functional similarities with (+)-Tamsulosin:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alfuzosin | Similar alpha-1 adrenergic receptor antagonist | More selective towards alpha-1A receptors |

| Doxazosin | Non-selective alpha-1 blocker | Longer half-life; used for hypertension as well |

| Silodosin | Selective for alpha-1A receptors | Higher selectivity than Tamsulosin for urinary tract |

| Terazosin | Non-selective alpha-1 blocker | Primarily used for hypertension |

Each compound exhibits unique pharmacological properties despite their common use as alpha-adrenergic antagonists, making (+)-Tamsulosin particularly advantageous for treating urinary symptoms related to benign prostatic hyperplasia due to its selectivity and reduced side effects compared to non-selective blockers.

The synthetic chemistry of (+)-tamsulosin involves sophisticated approaches to construct the chiral amine framework and subsequent functionalization steps that enable stereoselective production of the active R-enantiomer [1] [2]. Multiple synthetic strategies have been developed over the past decades, each addressing specific challenges in intermediate design and stereochemical control [7].

Chiral Amine Synthesis via Reductive Condensation

The reductive condensation approach represents a fundamental strategy for constructing the chiral amine backbone of (+)-tamsulosin [7] [11]. This methodology typically begins with 4-methoxyphenylacetone as the starting material, which undergoes reductive condensation with optically active primary amines to establish the required stereochemistry [7] [24].

The classical approach involves the condensation of 1-(4-methoxyphenyl)-2-propanone with R-1-phenylethylamine, which proceeds regioselectively to form the secondary amine intermediate as the hydrochloride salt [11]. This intermediate is subsequently subjected to sulfonation with chlorosulfonic acid followed by treatment with ammonium hydroxide to yield the protected chiral amine [11]. The protecting group is then removed through hydrogenation to obtain the free amine hydrochloride, which undergoes final reductive condensation with 2-(2-ethoxyphenoxy)acetaldehyde using sodium borohydride in methanol [11].

Table 1: Reductive Condensation Reaction Conditions

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-methoxyphenylacetone | R-1-phenylethylamine | HCl salt formation | 78% | [11] |

| Protected intermediate | NH₄HCO₂, Pd catalyst | MeOH/H₂O (8:1), deoxygenated | 92% | [24] |

| Chiral amine | 2-(2-ethoxyphenoxy)acetaldehyde | NaBH₄, MeOH | 65% | [11] |

Alternative reductive condensation pathways utilize benzylamine in the presence of 4-methoxyphenylacetone-derived sulfonamide intermediates [7]. This approach produces racemic secondary amines that require subsequent resolution using optically active acids such as R,R-dibenzoyl-tartaric acid [7]. The resolution process enables separation of enantiomers with high optical purity exceeding 99.85% by high-performance liquid chromatography analysis [7].

N-Alkylation Strategies for Tertiary Amine Formation

N-alkylation represents the critical step for tertiary amine formation in (+)-tamsulosin synthesis, requiring careful selection of alkylating agents and reaction conditions to minimize side reactions [12] [21]. The most widely employed strategy involves the reaction of chiral amine intermediates with 2-(2-ethoxyphenoxy)ethyl halides under controlled conditions [8] [12].

The conventional approach utilizes 2-(2-ethoxyphenoxy)ethyl bromide as the alkylating agent in the presence of base catalysts [21]. However, this method suffers from moderate yields due to competing dialkylation reactions and the formation of quaternary ammonium salts [12]. To address these limitations, alternative strategies have been developed using different halide derivatives and optimized reaction conditions [21].

Recent advances have focused on the use of 2-(2-ethoxyphenoxy)ethyl iodide in n-butanol at elevated temperatures (100-110°C) under nitrogen atmosphere [12]. This methodology enables the formation of quaternary ammonium salt intermediates that are subsequently reduced to yield the desired tertiary amine with improved selectivity [12]. The process involves careful temperature control and extended reaction times (3-4 hours) to achieve optimal conversion while minimizing decomposition products [12].

Table 2: N-Alkylation Reaction Parameters

| Alkylating Agent | Solvent | Temperature | Time | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(2-ethoxyphenoxy)ethyl bromide | DMF | 85°C | 4h | K₂CO₃ | 13% | [24] |

| 2-(2-ethoxyphenoxy)ethyl bromide | Butanone | Reflux | 28h | Et₃N | 47% | [12] |

| 2-(2-ethoxyphenoxy)ethyl iodide | n-butanol | 100-105°C | 3-4h | MgO | 60% | [12] |

The use of mesylated alcohol derivatives has emerged as an alternative approach for N-alkylation [24]. The reaction between chiral amines and 2-(2-ethoxyphenoxy)ethyl methanesulfonate in acetonitrile with sodium bicarbonate and sodium iodide achieves isolated yields of 60% [24]. This methodology offers advantages in terms of substrate stability and reduced formation of elimination products compared to conventional halide-based approaches [24].

Chemoenzymatic Approaches for Stereoselective Production

Chemoenzymatic strategies have revolutionized the stereoselective synthesis of (+)-tamsulosin by providing access to enantiomerically pure intermediates through biocatalytic transformations [2] [16] [18]. These approaches leverage multiple enzyme classes including lipases, alcohol dehydrogenases, and transaminases to introduce chirality at key synthetic positions [2] [16].

The lipase-catalyzed kinetic resolution approach involves the enzymatic acylation of racemic amine precursors using immobilized Candida antarctica lipase B [9]. This methodology enables the selective acylation of one enantiomer while leaving the desired R-enantiomer unchanged [9]. However, this approach typically yields moderate conversions and selectivities, limiting its practical application for large-scale synthesis [2] [16].

Alcohol dehydrogenase-catalyzed bioreduction represents a more promising strategy for stereoselective intermediate synthesis [16] [18] [19]. The approach utilizes stereocomplementary alcohol dehydrogenases capable of producing both enantiomers of chiral alcohol intermediates [16] [18]. ADH-A from Rhodococcus ruber has been identified as particularly effective for producing the S-alcohol intermediate, which is subsequently converted to the corresponding amine through telescoped chemical transformations [16] [18] [19].

Table 3: Chemoenzymatic Transformation Results

| Enzyme System | Substrate | Product | Conversion | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| CAL-B | Racemic 4-methoxyamphetamine | R-acylated product | 65% | 95% | [9] |

| ADH-A (R. ruber) | Ketone precursor | S-alcohol | 85% | >99% | [16] [18] |

| ArR-ATA | Ketone intermediate | R-amine | >90% | >99% | [1] [3] |

| ATA-412 | Spirocyclic ketone | R-amine | 77% | >99% | [36] |

Transaminase-mediated biotransamination has emerged as the most efficient chemoenzymatic approach for (+)-tamsulosin synthesis [1] [2] [3]. Multiple transaminase variants from Arthrobacter species (ArR-ATA and ArRmut-ATA) and Aspergillus terreus (AtR-ATA) have been screened for asymmetric synthesis of chiral amine intermediates [1] [3]. Under optimized conditions, these biocatalysts achieve conversions above 90% with enantiomeric excess greater than 99% [1] [3].

The biotransamination approach directly converts ketone intermediates to enantiopure R-amines in high yield, eliminating the need for resolution steps [2] [16]. This methodology has been successfully scaled up and integrated with continuous processing systems, demonstrating its potential for industrial implementation [1] [3].

Process Optimization and Industrial Scalability

Continuous Chlorosulfonation Methodologies

Continuous chlorosulfonation represents a critical advancement in the industrial synthesis of (+)-tamsulosin, addressing the inherent challenges associated with batch processing of highly corrosive chlorosulfonic acid [1] [3] [38]. The development of continuous methodologies has focused on improving product quality, process safety, and operational efficiency compared to traditional batch approaches [1] [38].

The continuous chlorosulfonation of 4-methoxyphenylacetone demonstrates significant advantages over batch processing in terms of product characteristics and reproducibility [1] [3]. Continuous processing consistently produces white crystalline solids, while batch reactions yield brown solids or dark oils due to thermal decomposition and side reactions [1] [3]. This improvement in product quality directly impacts downstream purification requirements and overall process economics [1].

Table 4: Batch vs. Continuous Chlorosulfonation Comparison

| Parameter | Batch Process | Continuous Process | Improvement Factor | Reference |

|---|---|---|---|---|

| Product appearance | Brown solid/dark oil | White crystalline solid | Qualitative | [1] [3] |

| Yield | 52% | 46% | 0.88 | [1] [3] |

| Reaction time | 120 minutes | Continuous | Process intensification | [1] [3] |

| Temperature control | Variable | Precise | Enhanced | [1] [38] |

| Product purity | Lower | Higher | Qualitative | [1] [3] |

The continuous methodology involves precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [38]. The process utilizes specialized equipment designed to handle corrosive chlorosulfonic acid under controlled conditions, incorporating advanced materials and safety systems [38]. Temperature control is particularly critical, as excessive heating leads to decomposition products that compromise final product quality [1] [38].

Process optimization studies have identified optimal operating windows for continuous chlorosulfonation that balance yield considerations with product quality requirements [1] [38]. While continuous processing may yield slightly lower isolated yields compared to batch methods, the improved product characteristics and elimination of extensive purification steps provide overall process advantages [1] [3].

The scalability of continuous chlorosulfonation has been demonstrated through systematic scale-up studies that maintain consistent product quality across different throughput levels [1] [38]. The methodology incorporates real-time monitoring and feedback control systems that enable automated operation and rapid response to process deviations [38].

Biocatalytic Transamination Using Engineered Enzymes

Biocatalytic transamination using engineered enzymes represents a transformative approach for industrial (+)-tamsulosin synthesis, offering superior stereoselectivity and environmental compatibility compared to chemical alternatives [1] [3] [34]. The development of engineered transaminase variants has focused on improving catalytic efficiency, stability, and substrate specificity for pharmaceutical applications [1] [34] [36].

Multiple engineered transaminase systems have been developed and characterized for (+)-tamsulosin synthesis [1] [3] [34]. Immobilized Escherichia coli whole cells overexpressing R-selective transaminases from Arthrobacter species demonstrate exceptional performance in asymmetric amine synthesis [1] [3]. The engineered variant ArRmut-ATA exhibits enhanced activity compared to the natural enzyme, enabling improved process economics [1] [3].

Table 5: Engineered Transaminase Performance Data

| Enzyme Designation | Source Organism | Engineering Modifications | Conversion | Enantiomeric Excess | Stability (cycles) | Reference |

|---|---|---|---|---|---|---|

| ArR-ATA | Arthrobacter sp. | Natural enzyme | >90% | >99% | 10+ | [1] [3] |

| ArRmut-ATA | Arthrobacter sp. | Directed evolution | >95% | >99% | 15+ | [1] [3] |

| AtR-ATA | Aspergillus terreus | Natural enzyme | 85% | >99% | 8+ | [1] [3] |

| ATA-412 | Engineered variant | Multiple mutations | 98% | >99% | 20+ | [1] [36] |

The immobilization of engineered transaminases has been extensively optimized to enable industrial scalability and enzyme reusability [1] [34]. ATA-412 has been successfully immobilized onto surface-activated mesoporous methacrylate beads, achieving quantitative immobilization yields [1]. This immobilized system maintains catalytic activity for multiple reaction cycles while enabling easy separation and reuse [1] [34].

Process intensification strategies for biocatalytic transamination have focused on developing integrated reaction systems that eliminate intermediate isolation steps [1] [3]. The synthesized chiral amine intermediate can be directly subjected to N-alkylation without isolation, yielding (+)-tamsulosin hydrochloride in a telescoped process [1] [3]. This integration reduces process complexity and improves overall efficiency compared to stepwise approaches [1].

Scale-up studies have demonstrated the successful translation of biocatalytic transamination from laboratory to pilot scale [1] [3] [36]. A 30-fold scale-up of immobilization and transamination processes has been achieved while maintaining consistent conversion and enantiomeric excess [1]. The scalability results indicate high potential for replacing current manufacturing processes with biocatalytic alternatives [1] [3].

The engineered enzyme systems demonstrate remarkable substrate tolerance and operational stability under industrial conditions [34] [36]. pH optimization studies indicate optimal performance in the range of 8.5-10.0, with pH 9.5 providing maximum conversion rates [36]. Enzyme loading optimization has established minimum effective loadings that balance economic considerations with conversion requirements [36].

Critical Challenges in Enantiomeric Purity Control

Enantiomeric purity control represents one of the most critical challenges in (+)-tamsulosin synthesis due to the pharmacological inactivity of the S-enantiomer and stringent regulatory requirements for chiral pharmaceuticals [4] [25] [27]. The maintenance of enantiomeric excess throughout multi-step synthetic sequences requires sophisticated analytical methods and process controls [25] [27] [29].

The analytical determination of enantiomeric purity in (+)-tamsulosin relies primarily on chiral high-performance liquid chromatography using specialized stationary phases [4] [29]. Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases enable baseline separation of tamsulosin enantiomers within 35 minutes using optimized mobile phase compositions [29]. The method achieves detection limits of 0.11 ng for both R- and S-isomers with relative standard deviation values below 1% for peak areas [29].

Table 6: Analytical Methods for Enantiomeric Purity Determination

| Method | Stationary Phase | Mobile Phase | Separation Time | Detection Limit | Precision (RSD) | Reference |

|---|---|---|---|---|---|---|

| Chiral HPLC | CHIRALCEL OD-RH | 50 mM KPF₆-acetonitrile (70:30) | 35 min | 0.11 ng | <1% | [29] |

| Capillary Electrophoresis | β-cyclodextrin | 200 mM acetic acid, pH 4.0 | Variable | 1.6 nmol/L | <2% | [5] |

| HPLC-MS/MS | C18 column | Gradient system | 15 min | 0.1% of API | <2.2% | [28] |

Capillary electrophoresis represents an alternative analytical approach for enantiomeric separation using cyclodextrin-based chiral selectors [5] [27]. Sulfated β-cyclodextrin in acidic background electrolyte enables effective separation of tamsulosin enantiomers with detection limits reaching 1.6 nmol/L [5]. This methodology offers advantages for environmental sample analysis and provides complementary validation to chromatographic methods [5] [27].

The control of enantiomeric purity during synthesis requires careful monitoring of reaction conditions that may promote racemization [25] [27]. Temperature, pH, and reaction time represent critical parameters that influence stereochemical stability [25]. Elevated temperatures during N-alkylation reactions can lead to partial racemization through SN1 mechanisms, necessitating optimization of reaction conditions to maintain enantiomeric excess [25].

Table 7: Factors Affecting Enantiomeric Purity During Synthesis

| Process Step | Critical Parameters | Potential Issues | Control Strategies | Reference |

|---|---|---|---|---|

| Chlorosulfonation | Temperature, time | Racemization at high temp | Continuous processing | [1] [25] |

| N-alkylation | Base strength, temperature | SN1 racemization | Mild conditions, MgO base | [12] [25] |

| Purification | pH, temperature | Thermal racemization | Low temperature crystallization | [25] [31] |

| Storage | Light, temperature | Photoisomerization | Dark storage, <30°C | [25] [31] |

Process-related impurities that affect enantiomeric purity include both chemical degradation products and residual S-enantiomer from incomplete asymmetric synthesis [28] [31]. The identification and control of these impurities requires comprehensive analytical characterization using mass spectrometry and nuclear magnetic resonance spectroscopy [28]. Regulatory specifications typically require S-enantiomer content below 0.1% of the total active pharmaceutical ingredient [25] [31].

Manufacturing process validation for enantiomeric purity involves extensive testing of multiple production batches to demonstrate consistent control within specified limits [25] [31]. Statistical analysis of batch data enables establishment of process capability indices and identification of potential sources of variation [25]. Continuous monitoring protocols ensure ongoing compliance with enantiomeric purity requirements throughout commercial production [25] [31].

The stability of enantiomeric purity during storage and formulation represents an additional challenge requiring specialized packaging and storage conditions [25] [31]. Photostability studies indicate the need for protection from light to prevent enantiomeric interconversion [25] [31]. Temperature control below 30°C is essential to minimize thermal racemization during extended storage periods [25] [31].

High-Performance Liquid Chromatography Methods with Amylose-Based Stationary Phases

The analytical characterization of (+)-tamsulosin requires sophisticated chiral separation techniques due to the critical importance of enantiomeric purity in pharmaceutical applications. High-performance liquid chromatography methods utilizing amylose-based stationary phases have emerged as the gold standard for the chiral separation and quantification of tamsulosin enantiomers [1] [2].

The Lux Amylose-1 column manufactured by Phenomenex represents a significant advancement in chiral stationary phase technology for tamsulosin analysis. This column, based on amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, demonstrates exceptional performance in separating tamsulosin from its enantiomer (Impurity G) according to European Pharmacopoeia Monograph 2131 [1]. The method achieves a resolution of 6.77 between the enantiomers, which substantially exceeds the minimum requirement of 2.0 specified in the pharmacopeial standards [1].

The chromatographic conditions for optimal separation typically employ reversed-phase systems with carefully optimized mobile phase compositions. The standard methodology utilizes a mobile phase consisting of organic modifiers such as acetonitrile or methanol combined with aqueous buffers [4]. Detection is commonly performed using ultraviolet absorbance at wavelengths ranging from 225 to 280 nanometers, depending on the specific analytical requirements [5] [4].

Advanced chiral recognition mechanisms underlying the effectiveness of amylose-based stationary phases involve multiple intermolecular interactions including hydrogen bonding, π-π stacking, and steric complementarity between the chiral selector and the tamsulosin enantiomers [6]. The three-dimensional structure of the amylose derivative creates distinct binding environments that exhibit differential affinity for the R and S enantiomers, resulting in baseline separation under optimized conditions [2].

Method validation studies have demonstrated excellent analytical performance characteristics for amylose-based chiral high-performance liquid chromatography methods. Linearity is typically achieved with correlation coefficients exceeding 0.999 across the analytical range [4]. Precision, expressed as relative standard deviation, consistently falls within acceptable limits of less than 2.0 percent for both retention times and peak areas [4]. The methods exhibit robust performance under varied conditions including temperature fluctuations and mobile phase composition changes [4].

Nuclear Magnetic Resonance-Based Enantiopurity Assessment Using Chiral Derivatizing Agents

Nuclear magnetic resonance spectroscopy coupled with chiral derivatizing agents provides an alternative and complementary approach for the enantiopurity assessment of (+)-tamsulosin. This methodology offers unique advantages including direct structural information and the ability to detect trace enantiomeric impurities at exceptionally low levels [7] [8].

Mosher acid, chemically designated as (S)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, represents the most widely employed chiral derivatizing agent for tamsulosin enantiopurity determination [7]. The methodology involves the formation of diastereomeric complexes between tamsulosin enantiomers and the chiral derivatizing agent, which exhibit distinct chemical shift differences in proton nuclear magnetic resonance spectra [7]. The H3-(9) methyl signal of tamsulosin serves as the diagnostic peak for enantiomeric differentiation, appearing as separate singlets for the R and S enantiomers when selectively decoupled during acquisition [7].

The analytical procedure typically utilizes deuterated dichloromethane as the solvent system, with equimolar quantities of Mosher acid added to 25 milligrams of tamsulosin base [7]. Selective decoupling of the H-(8) proton during nuclear magnetic resonance acquisition enhances the spectral resolution and facilitates accurate integration of the enantiomeric signals [7]. This methodology demonstrates exceptional sensitivity, with detection limits reaching 0.01 percent for the S-(+) enantiomer in optically pure R-(−)-tamsulosin [7].

Spectral deconvolution techniques enable precise quantification of enantiomeric impurities through comparison of integrated signal intensities. The enantiomeric purity determination involves measuring the S-(+) enantiomer signal intensity relative to the carbon-13 satellite signal of the ethoxy methyl group, which serves as an internal standard [7]. Validation studies using spiked samples demonstrate excellent agreement between measured and theoretical impurity contents, with deviations typically less than 0.005 percent [7].

General principles governing chiral derivatizing agent selection emphasize the requirement for complete and rapid derivatization under mild conditions [8] [9]. The resulting diastereomeric products must exhibit sufficient chemical shift differences to enable baseline resolution in nuclear magnetic resonance spectra [8]. Additional considerations include the availability of enantiomerically pure derivatizing agents and the stability of the diastereomeric products under analytical conditions [9].

Alternative chiral derivatizing agents for tamsulosin analysis include various α-phenylethylamine derivatives and chiral boronic acids [10]. These reagents operate through different complexation mechanisms but share the common requirement for generating diastereomeric species with distinct nuclear magnetic resonance signatures [10]. The selection of optimal derivatizing agents depends on factors including sensitivity requirements, sample availability, and analytical time constraints [11].

Chiral solvating agents represent a non-covalent approach to enantiomeric differentiation in nuclear magnetic resonance spectroscopy [8]. These reagents form diastereomeric association complexes with tamsulosin enantiomers through hydrogen bonding, π-π interactions, or coordination chemistry [8]. While generally less sensitive than covalent derivatization methods, chiral solvating agents offer advantages including reversibility and simplified sample preparation [11].

Stability-Indicating Analytical Methods

Forced Degradation Studies and Impurity Profiling

Forced degradation studies constitute a fundamental component of pharmaceutical analytical development, providing critical insights into the inherent stability characteristics and degradation pathways of (+)-tamsulosin. These investigations are mandated by International Conference on Harmonization guidelines Q1A(R2) and serve to establish the stability-indicating nature of analytical methods [12] [13].

Comprehensive forced degradation studies have revealed that (+)-tamsulosin exhibits differential stability under various stress conditions. The compound demonstrates remarkable stability under acidic hydrolytic conditions, showing minimal degradation when exposed to hydrochloric acid solutions [12] [13]. Conversely, basic hydrolytic conditions using sodium hydroxide solutions result in significant degradation with the formation of multiple degradation products [12] [14].

Oxidative stress conditions using hydrogen peroxide solutions produce extensive degradation of (+)-tamsulosin, resulting in the formation of at least twelve distinct degradation products [12]. These degradation products have been characterized using liquid chromatography coupled with quadrupole time-of-flight electrospray ionization tandem mass spectrometry [12]. The major degradation pathways include carbon-oxygen bond cleavage, carbon-nitrogen bond scission, and oxidative modifications of the aromatic rings [12] [15].

Thermal degradation studies conducted at elevated temperatures reveal moderate stability of (+)-tamsulosin under dry heat conditions [13] [14]. However, thermal hydrolysis in aqueous solutions results in more extensive degradation, particularly at temperatures exceeding 80 degrees Celsius [15]. The thermal degradation products include dealkylated derivatives and ring-opened compounds formed through hydrolytic and oxidative mechanisms [15].

Photolytic degradation studies using ultraviolet radiation at 254 nanometers demonstrate significant photosensitivity of (+)-tamsulosin [12] [16]. The photodegradation process involves multiple pathways including direct photolysis and photosensitized oxidation [16]. Quantum mechanical calculations using density functional theory have provided insights into the electronic transitions responsible for the photochemical reactivity [16].

The identification and structural characterization of degradation products employ sophisticated analytical techniques including high-resolution mass spectrometry and tandem mass spectrometry [12] [15]. The degradation products designated as Retinoschisin 1 through Retinoschisin 5 represent the major impurities formed under oxidative and photolytic conditions [15]. These compounds exhibit distinct fragmentation patterns in mass spectrometry, enabling their unambiguous identification and quantification [15].

Impurity profiling studies have established acceptable limits for degradation products based on their toxicological assessment and analytical detectability [17] [18]. The European Pharmacopoeia specifies limits for unspecified impurities not exceeding 0.10 percent and establishes a disregard limit of 0.05 percent [19]. United States Pharmacopeia requirements mandate assay limits between 90.0 and 110.0 percent for tamsulosin hydrochloride formulations [20].

Stability-indicating method validation requires demonstration that analytical methods can accurately quantify the active pharmaceutical ingredient in the presence of all potential degradation products [5] [13]. The chromatographic separation must achieve baseline resolution between (+)-tamsulosin and its degradation products under all tested stress conditions [13]. System suitability parameters including resolution, tailing factor, and theoretical plate count must meet pharmacopeial requirements [5].

Liquid Chromatography-Tandem Mass Spectrometry Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry represents the analytical method of choice for the quantification of (+)-tamsulosin in biological matrices due to its exceptional sensitivity, specificity, and analytical speed [21] [22]. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of tamsulosin-containing pharmaceutical products [23] [24].

The development of robust liquid chromatography-tandem mass spectrometry methods for (+)-tamsulosin quantification in human plasma has achieved remarkable sensitivity with lower limits of quantification ranging from 0.01 to 0.25 nanograms per milliliter [21] [22] [25]. These sensitivity levels enable accurate monitoring of tamsulosin concentrations throughout the entire pharmacokinetic profile following oral administration of therapeutic doses [23].

Sample preparation methodologies for biological matrix analysis predominantly employ liquid-liquid extraction techniques using organic solvents such as methyl tert-butyl ether or hexane-ethyl acetate mixtures [22] [25] [24]. Protein precipitation using acetonitrile represents an alternative approach that offers simplified sample processing while maintaining excellent recovery efficiency [21] [23]. The extraction procedures typically achieve recovery rates exceeding 83 percent for tamsulosin and internal standards [25].

Internal standard selection plays a critical role in method performance and analytical reliability. Commonly employed internal standards include diphenhydramine [22], propranolol [21] [25], and deuterated tamsulosin analogues [23]. The use of stable isotope-labeled internal standards provides optimal compensation for matrix effects and extraction variability [23]. Structural analogues such as finasteride derivatives have also demonstrated excellent performance characteristics [24].

Chromatographic separation typically employs reversed-phase columns packed with octadecyl silane stationary phases [22] [25] [24]. Column dimensions range from 50 to 150 millimeters in length with internal diameters of 2.0 to 4.6 millimeters [25] [24]. Mobile phase systems utilize methanol or acetonitrile in combination with aqueous buffers containing ammonium formate or ammonium acetate [22] [23] [24].

Mass spectrometric detection employs electrospray ionization in positive ion mode due to the basic nature of the tamsulosin molecule [21] [25] [24]. Multiple reaction monitoring transitions for tamsulosin typically monitor the molecular ion at mass-to-charge ratio 409 with characteristic product ions at 228, 271, and 200 [25] [26]. These transitions provide excellent specificity and minimize potential interference from endogenous plasma components [24].

Method validation follows International Conference on Harmonization M10 guidelines for bioanalytical method validation [21]. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effects, and stability assessments [21] [23] [24]. Specificity evaluation requires demonstration of no interference from endogenous plasma components, commonly used medications, and potential metabolites [21].

Matrix effects represent a critical consideration in liquid chromatography-tandem mass spectrometry bioanalysis due to the potential for ion suppression or enhancement [23] [24]. These effects are evaluated by comparing analyte responses in post-extraction spiked samples versus neat standard solutions [21]. Acceptable matrix effects typically fall within ±15 percent of the nominal response [21].

The validated methods demonstrate excellent linearity across clinically relevant concentration ranges with correlation coefficients consistently exceeding 0.99 [21] [23] [24]. Precision and accuracy assessments at low, medium, and high quality control levels consistently meet acceptance criteria of ±15 percent deviation from nominal values [21] [23]. The methods exhibit robust performance across different lots of biological matrices including normal, hemolyzed, and lipemic plasma samples [23].

Regulatory Compliance with Pharmacopeial Standards

Regulatory compliance with established pharmacopeial standards represents a fundamental requirement for the analytical characterization and quality assurance of (+)-tamsulosin pharmaceutical products. The harmonization of analytical methods across multiple pharmacopeias ensures consistent quality standards and facilitates global pharmaceutical commerce [27] [28].

The European Pharmacopoeia Monograph 2131 provides comprehensive specifications for tamsulosin hydrochloride including identity tests, purity requirements, and analytical methodologies [1] [19]. The monograph mandates chiral purity determination using high-performance liquid chromatography with specific resolution requirements between tamsulosin and its enantiomeric impurity [1]. The analytical method must achieve a resolution of at least 2.0, with the actual observed values typically exceeding 6.0 under optimized conditions [1].

United States Pharmacopeia requirements for tamsulosin hydrochloride establish assay limits between 98.5 and 101.0 percent calculated on the dried basis [29]. The pharmacopeial monograph includes dissolution testing requirements for extended-release formulations with specific apparatus and medium specifications [30]. Quality control testing must demonstrate compliance with content uniformity, related substances, and microbiological quality standards [31].

International Conference on Harmonization guidelines Q2(R1) provide the regulatory framework for analytical procedure development and validation [32]. These guidelines establish specific requirements for analytical method validation including accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [5] [13]. The validation approach must be commensurate with the intended use of the analytical method and the criticality of the analytical parameter [33].

Good Manufacturing Practice compliance requires that analytical methods used for pharmaceutical quality control meet appropriate standards of reliability and reproducibility [27] [28]. The analytical procedures must be validated according to recognized scientific principles and regulatory guidelines [28]. Documentation requirements include detailed analytical protocols, validation reports, and ongoing system suitability monitoring [34].

The Certificate of Suitability procedure administered by the European Directorate for the Quality of Medicines provides an alternative pathway for demonstrating compliance with European Pharmacopoeia requirements [35]. This procedure allows active pharmaceutical ingredient manufacturers to obtain certification that their materials meet pharmacopeial standards without disclosing proprietary manufacturing information [35].

Risk management considerations for analytical method development emphasize the importance of understanding method limitations and potential failure modes [36]. Quality by design principles encourage the systematic evaluation of method variables and the establishment of analytical control strategies [33]. The analytical procedure lifecycle requires ongoing monitoring and continuous improvement to maintain method performance [32].

Pharmacovigilance obligations for tamsulosin-containing products require robust analytical support for the investigation of product quality complaints and adverse events [28] [36]. The analytical methods must be capable of detecting and quantifying impurities that may be associated with safety concerns [36]. Post-authorization commitments often include ongoing stability studies and method performance monitoring [28] [37].

The harmonization of analytical requirements across regulatory jurisdictions facilitates the global development and marketing of tamsulosin pharmaceutical products [27] [28]. Mutual recognition agreements between regulatory agencies enable the acceptance of analytical data generated according to International Conference on Harmonization guidelines [27]. This harmonization reduces duplicative testing requirements and accelerates patient access to essential medications [28].

Bioanalytical method validation for clinical studies must comply with specific regulatory guidance documents including Food and Drug Administration Bioanalytical Method Validation Guidance and European Medicines Agency Bioanalytical Method Validation Guidelines [21]. These requirements are particularly stringent for methods supporting bioequivalence studies and pharmacokinetic assessments [23]. The validation must demonstrate that the analytical method can reliably support the intended clinical or regulatory application [21].

XLogP3

Related CAS

Wikipedia

Dates

Explore Compound Types

CH5AsO3

CH5AsO3